(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
This compound is a derivative of chromene, which is a heterocyclic compound that forms the core of many biologically active compounds . The presence of the acetyl group, fluorophenyl group, and imino group suggests that this compound could have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the chromene backbone and the attached functional groups. The presence of the imino group could potentially allow for tautomerism, a form of isomerism that results in the compound existing in multiple structural forms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the imino group could potentially undergo reactions with nucleophiles, and the acetyl group could undergo reactions typical of carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially influence the compound’s polarity and solubility .Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 2-imino-2H-chromene-3-carboxamide, including compounds similar to "(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide," have shown potent cytotoxic activities against various human cancer cell lines. Specifically, certain derivatives have demonstrated equipotent activity compared to standard anticancer agents on specific cell lines, highlighting their potential as novel anticancer agents (Gill, Kumari, & Bariwal, 2016).
Synthesis and Green Chemistry
The synthesis of 2-imino-2H-chromene-3-carboxamides has been explored through eco-friendly approaches, emphasizing the importance of sustainable methods in chemical synthesis. One study presented a simple and environmentally friendly method for synthesizing these compounds, which could be relevant for producing derivatives like "this compound" in a sustainable manner (Proença & Costa, 2008).
Fluorescent Probes and Dyes
Derivatives of 2-iminocoumarin, such as the compound , have been developed into small molecule fluorophores for biological applications. These fluorescent probes are capable of staining specific organelles in living cells, indicating their potential use in cellular imaging and diagnostics (Guo et al., 2011).
Quantum Chemical Studies
Quantum chemical methods have been employed to understand the crystallization processes of concomitant polymorphs of compounds like "this compound." These studies provide insights into the molecular and crystal structure dependence on crystallization conditions, which is crucial for the pharmaceutical and materials science fields (Shishkina et al., 2021).
Antimicrobial Activity
Research into N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, a class of compounds related to "this compound," has shown that these derivatives possess antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Ukhov et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-acetyl-2-(2-fluorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-11(22)20-17(23)13-10-12-6-2-5-9-16(12)24-18(13)21-15-8-4-3-7-14(15)19/h2-10H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAXZQKLDLSFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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